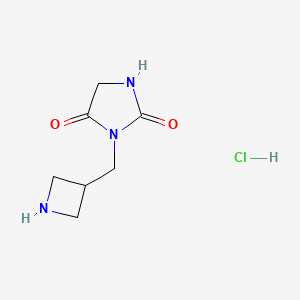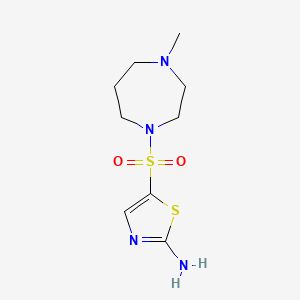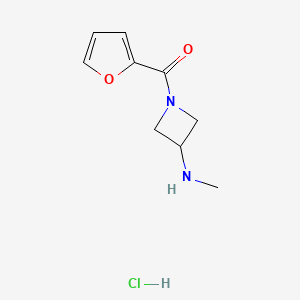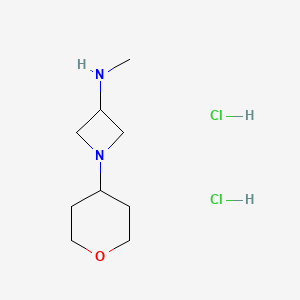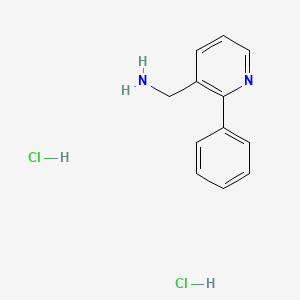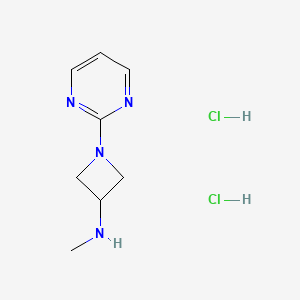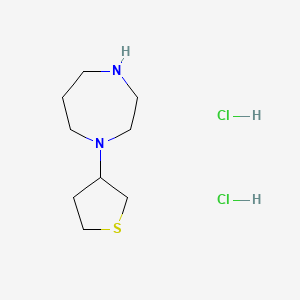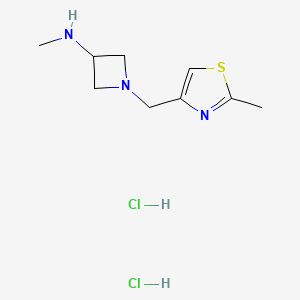
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride
Vue d'ensemble
Description
The compound “2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with an azetidine. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is an azetidine group, which is a four-membered ring containing one nitrogen atom and three carbon atoms .Chemical Reactions Analysis
As a pyridine derivative, this compound would be expected to undergo reactions typical of pyridines. These could include electrophilic substitution reactions and reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridines are generally polar and can participate in hydrogen bonding. They are also basic due to the lone pair of electrons on the nitrogen atom .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Thomas et al. (2016) describes the synthesis and pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, highlighting the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent. This research indicates the compounds' significant antidepressant and nootropic activities, suggesting their use in developing more potent and safe CNS active agents for therapeutic applications (Thomas, Asha B., Nanda, R., Kothapalli, L., & Hamane, S. C., 2016).
Nicotinic Acetylcholine Receptor Binding
Doll et al. (1999) synthesized and evaluated the in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. This compound, labeled with the positron emitter fluorine-18, demonstrated promising properties for PET imaging of central nAChRs, indicating its potential for brain imaging studies (Doll, F., et al., 1999).
Synthesis and Antimicrobial Activity
Rajput et al. (2011) synthesized a series of pyridine derivatives, including 2-aminomethylene-[2-(3-chloro-2-oxo-4-substitutedaryl-1-azetidinyl)1,3,4-thiadiazol-5-yl)pyridines, and evaluated their antifungal activity. This study highlights the potential of these compounds as potent antifungal agents, offering insights into their use in developing new antimicrobial therapies (Rajput, C. S., Sharma, S., & Yashovardhan, 2011).
Synthesis of Pyrazolo[1,5-a]Pyridines
Greszler and Stevens (2009) explored the synthesis of pyrazolo[1,5-a]pyridines via azirines, demonstrating a method for preparing 2-(3-bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine. This work contributes to the development of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery (Greszler, S. N., & Stevens, K., 2009).
Applications in Antiradiation Agents
Westland et al. (1973) synthesized substituted 2-pyridyloxy derivatives as antiradiation agents, indicating the potential of these compounds in developing therapies or protective agents against radiation exposure. This research provides a basis for further investigation into the medicinal applications of these and related compounds (Westland, R., et al., 1973).
Orientations Futures
Propriétés
IUPAC Name |
2-(azetidin-3-yloxy)-5-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O.ClH/c10-9(11,12)6-1-2-8(14-3-6)15-7-4-13-5-7;/h1-3,7,13H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINZRHVQNOFHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



